

"2-(2-Methoxyphenoxy)acetamide" synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Methoxyphenoxy)acetamide

Cat. No.: B070489

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Characterization of **2-(2-Methoxyphenoxy)acetamide**

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-(2-Methoxyphenoxy)acetamide**, a valuable compound in the landscape of medicinal chemistry research. Phenoxy acetamide derivatives are known for a range of pharmacological activities, making robust and well-documented synthetic and analytical methods essential for drug development professionals.^{[1][2]} This document details a reliable synthetic route via the Williamson ether synthesis, chosen for its efficiency and broad applicability.^{[3][4]} We delve into the mechanistic underpinnings of this choice, offering a field-proven, step-by-step experimental protocol. Furthermore, a multi-technique approach to the structural elucidation and purity confirmation of the final compound is presented, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to serve as a practical and authoritative resource for researchers and scientists engaged in the synthesis and analysis of novel chemical entities.

Introduction to 2-(2-Methoxyphenoxy)acetamide

2-(2-Methoxyphenoxy)acetamide (CAS No: 183427-87-4) is an organic compound featuring a core structure that combines a guaiacol (2-methoxyphenol) moiety linked through an ether bond to an acetamide group.^[5] This structural motif is of significant interest in synthetic and medicinal chemistry due to the prevalence of both ether and amide linkages in biologically

active molecules. The strategic combination of these functional groups can influence pharmacokinetic properties such as solubility, stability, and receptor binding affinity.

Chemical Structure and Properties

The molecule's structure is foundational to its chemical behavior and analytical profile. Below is a summary of its key properties.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	[5]
Molecular Weight	181.19 g/mol	[5]
IUPAC Name	2-(2-methoxyphenoxy)acetamide	
Appearance	Expected to be a solid at room temperature	

Below is a diagram illustrating the molecular structure of **2-(2-Methoxyphenoxy)acetamide**.

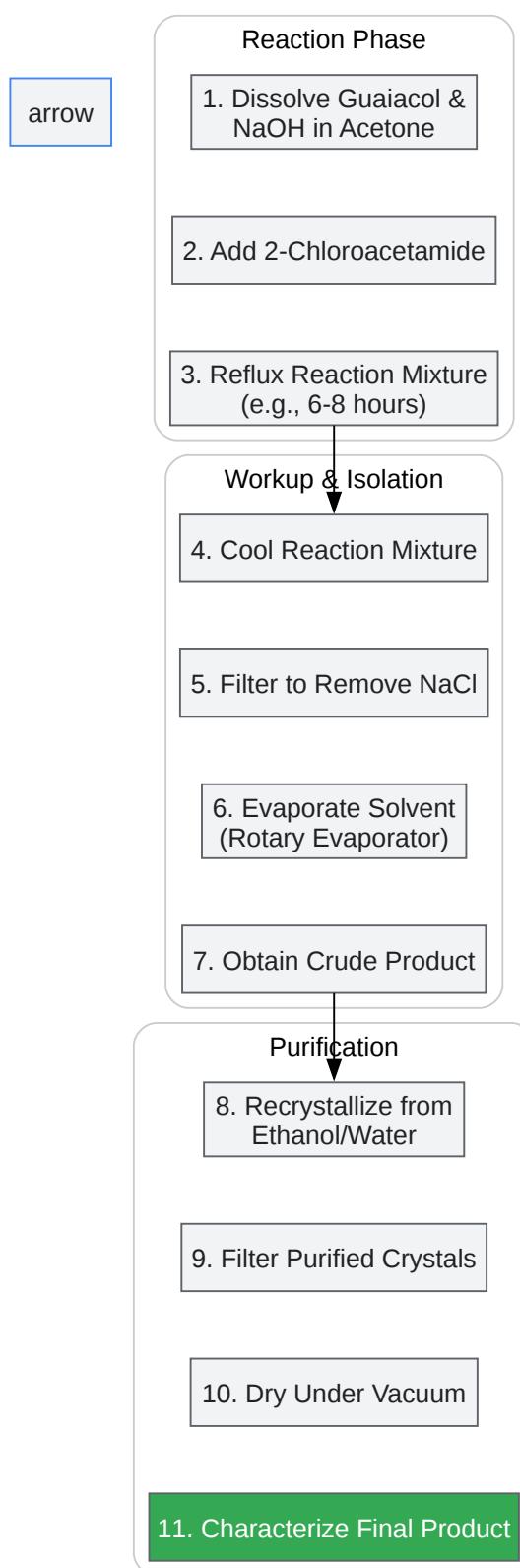
Caption: Molecular structure of **2-(2-Methoxyphenoxy)acetamide**.

Synthesis Methodology

The synthesis of **2-(2-Methoxyphenoxy)acetamide** is efficiently achieved via the Williamson ether synthesis. This classic yet powerful reaction forms an ether from an organohalide and an alkoxide.[\[3\]](#) In this specific application, it involves the reaction of a phenoxide ion (generated from guaiacol) with a primary alkyl halide (2-chloroacetamide).

Principle: The Williamson Ether Synthesis

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[\[3\]](#) The choice of this pathway is guided by the following principles:


- Nucleophile Generation: Guaiacol, a phenol, is significantly more acidic than aliphatic alcohols. This allows for its facile deprotonation by a moderately strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium

guaiacolate salt. This salt provides the highly nucleophilic phenoxide ion required for the reaction.

- **Electrophile Choice:** 2-Chloroacetamide serves as an excellent electrophile. The carbon atom bonded to the chlorine is primary and is activated by the adjacent electron-withdrawing carbonyl group, making it highly susceptible to nucleophilic attack. Tertiary or even secondary halides are generally avoided as they can lead to competing elimination reactions.^[3]
- **Mechanism:** The phenoxide ion performs a backside attack on the carbon atom bearing the chlorine atom, displacing the chloride ion as the leaving group in a single, concerted step. This SN2 pathway ensures a clean and efficient formation of the desired ether linkage.

Synthesis and Purification Workflow

The overall process, from starting materials to the purified final product, is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(2-Methoxyphenoxy)acetamide**.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, isolation, and purification.

Reagents and Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles (mmol)
Guaiacol	124.14	5.0 g	40.28
Sodium Hydroxide	40.00	1.61 g	40.28
2-Chloroacetamide	93.51	3.77 g	40.28
Acetone (Solvent)	-	100 mL	-
Ethanol (Recrystallization)	-	As needed	-
Deionized Water	-	As needed	-

Procedure:

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add guaiacol (5.0 g, 40.28 mmol) and acetone (100 mL). Stir until the guaiacol has completely dissolved.
- Base Addition: Carefully add powdered sodium hydroxide (1.61 g, 40.28 mmol). Stir the mixture for 30 minutes at room temperature to facilitate the formation of the sodium guaiacolate salt.
- Addition of Electrophile: Add 2-chloroacetamide (3.77 g, 40.28 mmol) to the suspension.
- Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 6-8 hours.

- **Isolation of Crude Product:** After the reaction is complete, cool the mixture to room temperature. The byproduct, sodium chloride (NaCl), will precipitate. Filter the mixture to remove the NaCl solid. Wash the solid with a small amount of cold acetone.
- **Solvent Removal:** Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator. The resulting solid is the crude **2-(2-Methoxyphenoxy)acetamide**.
- **Purification:** Purify the crude solid by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Add deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- **Final Product:** Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Comprehensive Characterization

Unambiguous structural confirmation of the synthesized product is critical. A combination of spectroscopic techniques should be employed to validate the identity and purity of the **2-(2-Methoxyphenoxy)acetamide**.

Spectroscopic Analysis

The following data are predicted based on the known effects of the functional groups present in the molecule.

- **^1H Nuclear Magnetic Resonance (^1H NMR):**
 - **Aromatic Protons (Ar-H):** Expect complex multiplets in the range of δ 6.8-7.2 ppm, corresponding to the four protons on the benzene ring.
 - **Methylene Protons (-O-CH₂-):** A singlet is expected around δ 4.6-4.8 ppm. The deshielding effect of the adjacent ether oxygen and amide group places it in this downfield region.
 - **Methoxy Protons (-OCH₃):** A sharp singlet should appear around δ 3.8-3.9 ppm, which is characteristic of a methoxy group attached to an aromatic ring.^[6]

- Amide Protons (-NH₂): Two broad singlets (or one very broad singlet) are expected between δ 5.5-7.5 ppm. The chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.
- ¹³C Nuclear Magnetic Resonance (¹³C NMR):
 - Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to appear significantly downfield, around δ 168-172 ppm.
 - Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon attached to the ether oxygen (C-O) and the carbon attached to the methoxy group (C-OCH₃) will be the most downfield in this region.
 - Methylene Carbon (-O-CH₂-): The methylene carbon should appear around δ 65-70 ppm.
 - Methoxy Carbon (-OCH₃): The methoxy carbon peak is typically found around δ 55-60 ppm.
- Infrared (IR) Spectroscopy:
 - N-H Stretching: Two medium to sharp bands (for primary amide) or one broad band around 3200-3400 cm⁻¹ indicate the N-H bonds of the amide.
 - C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) correspond to the aromatic C-H bonds.
 - C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the C-H bonds of the methoxy and methylene groups.
 - C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹ is a key indicator of the amide carbonyl group.
 - N-H Bending (Amide II): A band around 1600-1640 cm⁻¹ is characteristic of the N-H bending vibration.
 - C-O-C Stretching (Ether): A strong band corresponding to the asymmetric C-O-C stretch of the aryl-alkyl ether is expected around 1230-1270 cm⁻¹.

- Mass Spectrometry (MS):

- Molecular Ion Peak (M^+): For Electron Ionization (EI), a molecular ion peak should be observed at an m/z ratio of 181, corresponding to the molecular weight of the compound $[C_9H_{11}NO_3]^+$.
- Fragmentation Patterns: Key fragments would likely arise from the cleavage of the ether bond. A prominent peak at m/z 123 could correspond to the loss of the acetamide radical ($\bullet CH_2CONH_2$), leaving the guaiacoxyl cation. Another significant fragment could be observed at m/z 137, corresponding to the guaiacol cation, resulting from McLafferty rearrangement or other fragmentation pathways.

Summary of Expected Analytical Data

Technique	Feature	Expected Value/Region
1H NMR	Aromatic Protons	δ 6.8-7.2 ppm (m, 4H)
Methylene Protons	δ 4.6-4.8 ppm (s, 2H)	
Methoxy Protons	δ 3.8-3.9 ppm (s, 3H)	
Amide Protons	δ 5.5-7.5 ppm (br s, 2H)	
IR	N-H Stretch	$3200-3400\text{ cm}^{-1}$
C=O Stretch	$1650-1680\text{ cm}^{-1}$	
C-O-C Stretch	$1230-1270\text{ cm}^{-1}$	
MS (EI)	Molecular Ion $[M]^+$	m/z 181

Discussion and Field Insights

Reaction Optimization and Purity

While the described protocol is robust, reaction conditions can be optimized. The choice of solvent can influence reaction rates; polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions, but acetone is often sufficient and simplifies workup. The key to a successful synthesis is ensuring the complete formation of the phenoxide before the addition of the electrophile and carefully monitoring the reaction to completion to minimize side products. The

final purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and by checking for a sharp melting point.

Safety Considerations

- Guaiacol: Is harmful if swallowed or in contact with skin and can cause serious eye irritation.
- Sodium Hydroxide: Is a corrosive solid that can cause severe skin burns and eye damage.
- 2-Chloroacetamide: Is toxic if swallowed and can cause skin and eye irritation.
- Solvents: Acetone and ethanol are flammable. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

This guide has outlined a reliable and well-understood method for the synthesis of **2-(2-Methoxyphenoxy)acetamide** using the Williamson ether synthesis. The rationale for the chosen synthetic strategy has been explained, and a detailed, practical protocol has been provided. Furthermore, a comprehensive analytical workflow has been described to ensure the unambiguous characterization and validation of the final product's structure and purity. This document provides a solid foundation for researchers and drug development professionals working with this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. francis-press.com [francis-press.com]
- 5. 2-(2-METHOXYPHENOXY)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. ["2-(2-Methoxyphenoxy)acetamide" synthesis and characterization]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070489#2-2-methoxyphenoxy-acetamide-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com